molecular formula C12H15BN2O2S B8005326 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine

Cat. No.: B8005326
M. Wt: 262.14 g/mol
InChI Key: CEIGJRWOLKEKLM-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine is a boronic ester derivative that features a thiazolo[5,4-b]pyridine core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine typically involves the borylation of a thiazolo[5,4-b]pyridine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a halogenated thiazolo[5,4-b]pyridine and bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or dimethylformamide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: this compound boronic acid.

    Suzuki-Miyaura Coupling: Various biaryl or vinyl-aryl derivatives.

    Hydrolysis: this compound boronic acid.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

    Medicine: It is explored for its potential in drug discovery, especially in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine largely depends on its use. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the boronic ester can interact with enzymes or receptors, potentially inhibiting their activity by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.

    2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester with a pyridine core, used in cross-coupling reactions.

    1-Methylpyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole core, also used in organic synthesis.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine is unique due to its thiazolo[5,4-b]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of novel therapeutic agents .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-9-10(14-6-8)18-7-15-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIGJRWOLKEKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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